molecular formula C13H16N6O4S B2567536 4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide CAS No. 380451-19-4

4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B2567536
CAS No.: 380451-19-4
M. Wt: 352.37
InChI Key: SUEUSNOOCKWLMN-UHFFFAOYSA-N
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Description

4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholine ring, a sulfonyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreThe tetrazole ring is often introduced via a cycloaddition reaction involving azides and nitriles .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction of a nitro group can yield aniline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites in proteins. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide: shares similarities with other tetrazole-containing compounds, such as:

Uniqueness

What sets this compound apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both a morpholine ring and a tetrazole ring in the same molecule is relatively rare, making this compound a valuable subject for further research .

Properties

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4S/c1-9-2-3-10(12(20)14-13-15-17-18-16-13)8-11(9)24(21,22)19-4-6-23-7-5-19/h2-3,8H,4-7H2,1H3,(H2,14,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEUSNOOCKWLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NNN=N2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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